molecular formula C11H13BrO3 B14609357 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one CAS No. 57442-27-0

1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one

Cat. No.: B14609357
CAS No.: 57442-27-0
M. Wt: 273.12 g/mol
InChI Key: ZFPSSUIYARMWGE-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is an organic compound with a molecular formula of C11H13BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a propoxy group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one typically involves the bromination of 2-hydroxy-4-propoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of 1-(5-Bromo-2-oxo-4-propoxyphenyl)ethan-1-one.

    Reduction: Formation of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethanol.

    Substitution: Formation of 1-(5-Amino-2-hydroxy-4-propoxyphenyl)ethan-1-one or 1-(5-Mercapto-2-hydroxy-4-propoxyphenyl)ethan-1-one.

Scientific Research Applications

1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one
  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
  • 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one

Comparison: 1-(5-Bromo-2-hydroxy-4-propoxyphenyl)ethan-1-one is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. Compared to 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one, the propoxy group provides additional steric hindrance and electronic effects, potentially leading to different reaction outcomes and biological interactions.

Properties

CAS No.

57442-27-0

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

1-(5-bromo-2-hydroxy-4-propoxyphenyl)ethanone

InChI

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-10(14)8(7(2)13)5-9(11)12/h5-6,14H,3-4H2,1-2H3

InChI Key

ZFPSSUIYARMWGE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)O)C(=O)C)Br

Origin of Product

United States

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